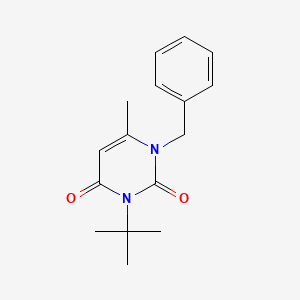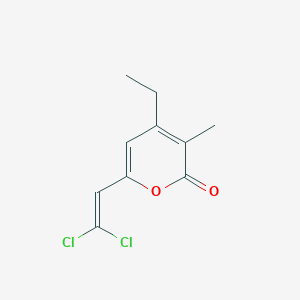![molecular formula C12H10N6O4 B5577795 ethyl 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5577795.png)
ethyl 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which have been identified as significant due to their structural properties and applications in chemical synthesis. They are part of the broader category of heterocyclic compounds, which are crucial in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a]pyrimidine compounds typically involves the reaction of certain pyrazole derivatives with various reagents to produce a wide range of fused heterocyclic systems. For example, ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate has been synthesized through reactions involving specific amine and carbonyl derivatives, demonstrating the complex pathways used in the synthesis of related structures (Youssef et al., 2013).
Molecular Structure Analysis
The molecular structures of related compounds, such as ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, have been determined, showcasing the presence of intramolecular hydrogen bonds forming almost planar rings, which is critical for understanding the reactivity and interaction of these compounds (Wu et al., 2005).
Aplicaciones Científicas De Investigación
Antimitotic Agents
Research indicates that derivatives of ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, closely related to the compound , show potent antimitotic activity. These compounds, through structure-activity studies, have been observed to inhibit the incorporation of pyrimidine nucleosides into DNA and RNA, suggesting a potential mechanism of action as antitumor agents (Temple, Rener, Waud, & Noker, 1992).
Antimicrobial Properties
Another study focused on related compounds demonstrated excellent biocidal properties against a range of Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi. This suggests the potential for these compounds to serve as templates for developing new antimicrobial agents (Youssef, Abbady, Ahmed, & Omar, 2011).
Corrosion Inhibition
Further research into pyranpyrazole derivatives, which share a similar structural framework with the compound of interest, revealed their effectiveness as corrosion inhibitors for mild steel. This application is particularly relevant for industrial pickling processes, with studies demonstrating significant efficiency in preventing corrosion, supported by both experimental results and quantum chemical studies (Dohare, Ansari, Quraishi, & Obot, 2017).
Direcciones Futuras
The future directions for research on ethyl 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate and related compounds could involve further exploration of their potential applications in medicinal chemistry and material science . The development of simpler and greener synthetic methodologies, as well as the design of compounds with tunable photophysical properties, are areas of ongoing research .
Propiedades
IUPAC Name |
ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O4/c1-2-22-12(19)8-3-10-13-4-7(6-17(10)16-8)11-9(18(20)21)5-14-15-11/h3-6H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZYQYIBBKAEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=C(C=NC2=C1)C3=C(C=NN3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5577723.png)
![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5577743.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethoxybenzamide](/img/structure/B5577751.png)
![2-[(3-pyridinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5577755.png)
![4-benzyl-5-butyl-2-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5577757.png)


![benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate](/img/structure/B5577773.png)

![[(3R*,4R*)-1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5577787.png)
![2-[3-(1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5577803.png)
![2-isopropyl-4-methyl-N-[2-(5-methyl-2-thienyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5577811.png)
![2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5577815.png)
![5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B5577818.png)